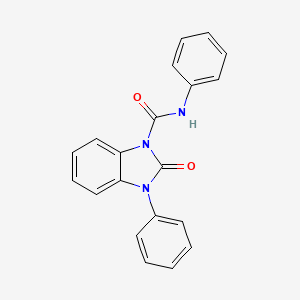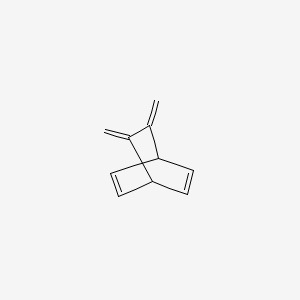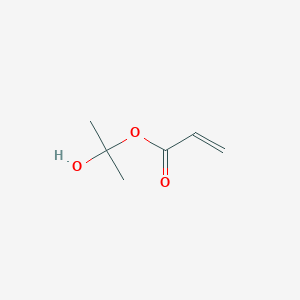
2-Hydroxypropan-2-yl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropan-2-yl prop-2-enoate: . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropan-2-yl prop-2-enoate typically involves the esterification of 2-Propenoic acid (acrylic acid) with 2-Hydroxypropan-2-ol (isopropanol). The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous esterification process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2-Hydroxypropan-2-ol.
Polymerization: Poly(this compound).
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropan-2-yl prop-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxypropan-2-yl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The ester functional group also enables the compound to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: Another ester used in polymer synthesis, but with a different alcohol component.
Ethyl acrylate: Similar in structure but with an ethyl group instead of a hydroxyisopropyl group.
Butyl acrylate: Contains a butyl group, offering different physical properties and applications.
Uniqueness
2-Hydroxypropan-2-yl prop-2-enoate is unique due to its hydroxyisopropyl group, which imparts specific properties such as increased hydrophilicity and the ability to form hydrogen bonds. These characteristics make it particularly useful in applications requiring biocompatibility and controlled release .
Eigenschaften
CAS-Nummer |
50977-29-2 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
2-hydroxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8/h4,8H,1H2,2-3H3 |
InChI-Schlüssel |
OLPSPGUBQWMHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(O)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



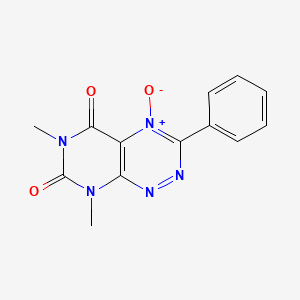
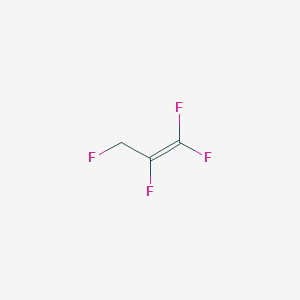
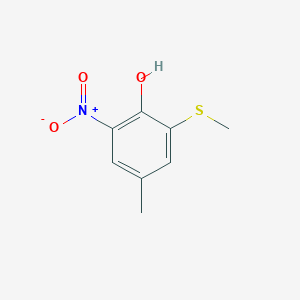
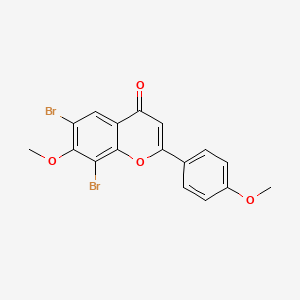
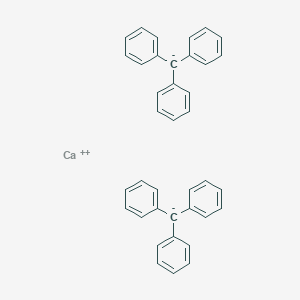
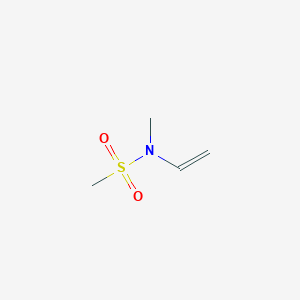
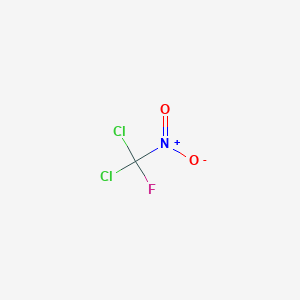
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
